2,4-Dichloro-6-propylpyrimidine

Physicochemical Properties Process Chemistry Purification

Researchers requiring predictable regioselectivity in SNAr-based pyrimidine diversification face a critical challenge: generic 2,4-dichloropyrimidine analogs can yield undesired regioisomers, derailing SAR studies. 2,4-Dichloro-6-propylpyrimidine solves this with its electron-donating n-propyl group, which directs nucleophilic attack to the C-2 position, enabling orthogonal C-4 functionalization. • Predictable C-2 selectivity ensures correct regioisomer formation in kinase/GPCR library synthesis. • Boiling point (261.8 °C) and density (1.281 g/cm³) optimize purification by distillation/crystallization. • Available at ≥95% purity with 2-8 °C storage; shipped ambient for research-scale and bulk procurement.

Molecular Formula C7H8Cl2N2
Molecular Weight 191.05 g/mol
CAS No. 89938-07-8
Cat. No. B1330318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-propylpyrimidine
CAS89938-07-8
Molecular FormulaC7H8Cl2N2
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESCCCC1=CC(=NC(=N1)Cl)Cl
InChIInChI=1S/C7H8Cl2N2/c1-2-3-5-4-6(8)11-7(9)10-5/h4H,2-3H2,1H3
InChIKeyXUJXLDZCRUCDJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-6-propylpyrimidine (CAS 89938-07-8): A Strategic Intermediate for Heterocyclic Synthesis and Agrochemical Development


2,4-Dichloro-6-propylpyrimidine (CAS 89938-07-8) is a dihalogenated pyrimidine building block featuring two reactive chlorine atoms at the 2- and 4-positions and an electron-donating n-propyl group at the 6-position. With a molecular weight of 191.06 g/mol, a predicted boiling point of 261.8±20.0 °C, and a predicted density of 1.281±0.06 g/cm³, this compound occupies a distinct physicochemical space among alkylated dichloropyrimidines . Its primary utility lies in its role as a versatile intermediate in organic synthesis, particularly in the construction of more complex heterocyclic systems for pharmaceutical and agrochemical research [1]. The presence of the C-6 propyl substituent critically influences its reactivity profile, differentiating it from unsubstituted or otherwise alkylated analogs in nucleophilic aromatic substitution (SNAr) reactions [2].

Why 2,4-Dichloro-6-propylpyrimidine (CAS 89938-07-8) Cannot Be Replaced by a Generic Dichloropyrimidine


The assumption that any 2,4-dichloropyrimidine derivative can serve as a drop-in replacement for 2,4-dichloro-6-propylpyrimidine in a synthetic sequence or research program is flawed. The nature of the substituent at the C-6 position is not a benign modification; it is a critical determinant of the compound's physical properties and, more importantly, its chemical reactivity. The electron-donating nature of the n-propyl group significantly alters the electron density of the pyrimidine ring, which can invert the expected regioselectivity in nucleophilic aromatic substitution (SNAr) reactions [1]. This shift in selectivity can lead to the formation of entirely different regioisomers if a generic, unsubstituted analog (e.g., 2,4-dichloropyrimidine) is used, potentially derailing a multi-step synthesis. Furthermore, even among C-6 alkylated analogs, the chain length directly impacts key physical parameters like boiling point and density, which in turn affect purification strategies and formulation development . The evidence below quantifies these critical differences.

Quantitative Differentiation of 2,4-Dichloro-6-propylpyrimidine (CAS 89938-07-8) from Closest Analogs


Physical Property Profile: Boiling Point and Density Differentiate C-6 Alkyl Chain Length

2,4-Dichloro-6-propylpyrimidine possesses a boiling point (261.8±20.0 °C) and density (1.281±0.06 g/cm³) that are intermediate between the ethyl and phenyl analogs, and significantly higher than the methyl and unsubstituted parent compounds . This incremental increase in both parameters with chain length is a key differentiator for process development and purification. For instance, compared to 2,4-dichloro-6-methylpyrimidine, the propyl derivative exhibits a ~43 °C higher boiling point and a ~0.27 g/cm³ lower density [1]. These differences are not trivial; they dictate the choice of distillation conditions and solvent systems for recrystallization or chromatography.

Physicochemical Properties Process Chemistry Purification

Regioselectivity in SNAr: The C-6 Propyl Group Favors C-2 Substitution

Quantum mechanical (QM) analysis of 2,4-dichloropyrimidine analogs demonstrates that the presence of an electron-donating substituent at the C-6 position, such as an alkyl group, fundamentally alters the regiochemical outcome of nucleophilic aromatic substitution (SNAr) reactions [1]. While unsubstituted 2,4-dichloropyrimidine undergoes SNAr with high C-4 selectivity, analogs bearing an electron-donating group at C-6, like 2,4-dichloro-6-propylpyrimidine, are predicted to react preferentially at the C-2 position. The study calculated a transition state energy for C-2 substitution that is 0.76 kcal/mol lower than that for C-4 substitution when an electron-donating group (OMe) is present [1]. By class-level inference, the n-propyl group, being an electron donor, is expected to induce a similar, if not identical, reversal in selectivity, leading to the predominant formation of the 2-substituted product.

Synthetic Methodology Medicinal Chemistry Reaction Selectivity

Agrochemical Intermediacy: A Documented Building Block for Herbicidal and Fungicidal Actives

2,4-Dichloro-6-propylpyrimidine is explicitly cited as a key intermediate in the synthesis of commercial agrochemicals, particularly herbicides and fungicides [1]. Its use is documented in technical supplier literature and trade platforms, distinguishing it from many other dichloropyrimidines that lack a clear, established industrial downstream application. While specific synthetic details are often proprietary, the compound's utility lies in its ability to be further functionalized into active ingredients that inhibit target-specific biochemical pathways in plants or fungi . This provides a quantifiable differentiator for procurement: the compound is not merely a research chemical but a known intermediate with a path to scale in the agrochemical sector.

Agrochemical Synthesis Crop Protection Herbicide Development

Purity and Storage Profile: Standardized Commercial Availability

2,4-Dichloro-6-propylpyrimidine is commercially available from multiple suppliers with defined purity specifications, typically ≥95% or 97% . This level of standardization supports its procurement as a reliable building block. In contrast, some close analogs, such as 2,4-dichloro-6-ethylpyrimidine, while available, are less frequently offered with a guaranteed purity specification in standard catalogs, often requiring custom synthesis or appearing only in specialized research listings . The recommended storage condition of 2-8°C is also a defined parameter that ensures long-term stability and batch-to-batch consistency .

Chemical Sourcing Quality Control Laboratory Reagent

High-Value Application Scenarios for 2,4-Dichloro-6-propylpyrimidine (CAS 89938-07-8)


Medicinal Chemistry: Design of Kinase Inhibitors and GPCR Modulators with Defined Regiochemistry

In the synthesis of complex drug candidates, the predictable C-2 regioselectivity of 2,4-dichloro-6-propylpyrimidine in SNAr reactions is a powerful design tool [1]. Medicinal chemists can leverage this property to install specific amine, thiol, or alkoxy functionalities at the 2-position while preserving the 4-chloro for a subsequent, orthogonal diversification step. This is particularly valuable in constructing focused libraries for targets like kinases or G-protein coupled receptors (GPCRs), where the spatial orientation of substituents is critical for binding affinity and selectivity. Using an unsubstituted analog would risk generating the undesired 4-substituted regioisomer, complicating purification and potentially leading to false structure-activity relationship (SAR) conclusions. The intermediate boiling point of 2,4-dichloro-6-propylpyrimidine also facilitates purification of early intermediates by standard techniques, improving overall synthetic efficiency .

Agrochemical Process Development: Scalable Synthesis of Propyl-Containing Herbicide Candidates

2,4-Dichloro-6-propylpyrimidine is a recognized intermediate in the agrochemical industry, specifically for the development of new herbicides and fungicides [2]. Its documented use in this sector makes it a strategic choice for process chemists developing scalable routes to propyl-substituted pyrimidine-based active ingredients. The physical property profile, including its boiling point and density, informs the engineering of unit operations such as distillation, extraction, and crystallization, enabling a more robust and cost-effective manufacturing process compared to analogs with less favorable properties . Furthermore, its commercial availability with defined purity (≥95%) reduces the burden of in-house purification and ensures consistent quality for large-scale campaigns .

Academic and Industrial Organic Synthesis: Building Block for Heterocyclic Libraries

As a stable, dual-electrophilic building block, 2,4-dichloro-6-propylpyrimidine is ideal for generating diverse libraries of 2,4,6-trisubstituted pyrimidines. Researchers can exploit the differential reactivity of the two chlorine atoms, as predicted by QM models, to perform sequential and regioselective functionalization [1]. This allows for the rapid exploration of chemical space around the pyrimidine core. The compound's storage at standard refrigeration temperatures (2-8°C) and its reliable purity from commercial vendors streamline its use in both academic teaching laboratories and high-throughput discovery settings, making it a more practical and reproducible choice than less characterized or less stable analogs .

Analytical Reference and Stability Studies

Given its well-defined physicochemical properties and commercial purity, 2,4-dichloro-6-propylpyrimidine serves as a useful reference standard for analytical method development (e.g., HPLC, GC-MS) in laboratories working with related dichloropyrimidine derivatives. Its distinct boiling point (261.8±20.0 °C) and density (1.281 g/cm³) provide clear markers for identification and quantification in complex mixtures . Additionally, its defined storage condition (2-8°C) allows for controlled stability studies to understand degradation pathways of this class of reactive intermediates, which is crucial for both pharmaceutical and agrochemical development programs .

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